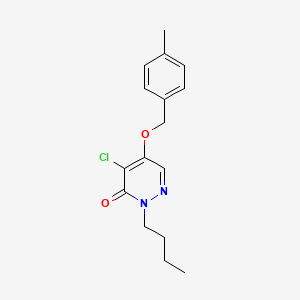
tert-Butyl 4-(3-(((benzyloxy)carbonyl)amino)-4-methoxy-4-oxobutyl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl4-(3-(((benzyloxy)carbonyl)amino)-4-methoxy-4-oxobutyl)piperidine-1-carboxylate: is a complex organic compound that features a piperidine ring substituted with various functional groups. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl4-(3-(((benzyloxy)carbonyl)amino)-4-methoxy-4-oxobutyl)piperidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. The process often includes the protection of amino groups using tert-butyloxycarbonyl (Boc) groups, followed by various coupling reactions to introduce the benzyloxycarbonyl and methoxy groups .
Industrial Production Methods: Industrial production methods for this compound are generally similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of catalytic columns (e.g., zinc-hydroxyapatite) for selective deprotection are employed to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Conditions often involve the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Chemistry: In organic chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for a variety of chemical transformations, making it a versatile building block .
Biology and Medicine: In biological and medical research, tert-Butyl4-(3-(((benzyloxy)carbonyl)amino)-4-methoxy-4-oxobutyl)piperidine-1-carboxylate is studied for its potential as a drug candidate. Its ability to interact with biological targets makes it a valuable compound for drug discovery and development .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and fine chemicals. Its stability and reactivity make it suitable for large-scale synthesis processes .
Mechanism of Action
The mechanism of action of tert-Butyl4-(3-(((benzyloxy)carbonyl)amino)-4-methoxy-4-oxobutyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group, while the piperidine ring can interact with various enzymes and receptors. The compound’s effects are mediated through these interactions, influencing biological pathways and processes .
Comparison with Similar Compounds
- tert-Butyl 4-amino-1-piperidinecarboxylate
- tert-Butyl (3R,4S)-3-amino-4-(((benzyloxy)carbonyl)amino)piperidine-1-carboxylate
Comparison: Compared to similar compounds, tert-Butyl4-(3-(((benzyloxy)carbonyl)amino)-4-methoxy-4-oxobutyl)piperidine-1-carboxylate is unique due to the presence of the methoxy group, which can influence its reactivity and interaction with biological targets. This structural difference can result in distinct chemical and biological properties, making it a valuable compound for specific applications .
Properties
IUPAC Name |
tert-butyl 4-[4-methoxy-4-oxo-3-(phenylmethoxycarbonylamino)butyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34N2O6/c1-23(2,3)31-22(28)25-14-12-17(13-15-25)10-11-19(20(26)29-4)24-21(27)30-16-18-8-6-5-7-9-18/h5-9,17,19H,10-16H2,1-4H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJZVHJBSUUOYDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CCC(C(=O)OC)NC(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)acetonitrile](/img/structure/B13105297.png)







![2-[3-(4-Methylphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13105344.png)

![5H-Pyrano[4,3-d]pyrimidine](/img/structure/B13105347.png)



